molecular formula C14H20N2O2 B564633 Pindolol-d7 CAS No. 1185031-19-9

Pindolol-d7

Katalognummer B564633
CAS-Nummer: 1185031-19-9
Molekulargewicht: 255.369
InChI-Schlüssel: JZQKKSLKJUAGIC-SVMCCORHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pindolol-d7 is a compound with the molecular formula C14H20N2O2 . It is a deuterium-labeled version of Pindolol, a nonselective beta-blocker with partial beta-adrenergic receptor agonist activity . It is often used in the treatment of hypertension, cardiac arrhythmia, and angina pectoris .


Synthesis Analysis

Pindolol can be synthesized using a free radical polymerization of itaconic acid and subsequent cross-linkage with ethylene glycol dimethacrylate in the presence of Pindolol . The resulting molecularly imprinted polymers (MIPs) are synthetic receptors with potential applications in drug delivery systems and devices .


Molecular Structure Analysis

The molecular structure of this compound includes an indole group to which a chain of isopropylaminopropoxy is connected . The InChI string representation of its structure is InChI=1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3/i1D3,2D3,10D .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 255.36 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . Its rotatable bond count is 6 . The exact mass and monoisotopic mass are both 255.196415107 g/mol . The topological polar surface area is 57.3 Ų .

Wissenschaftliche Forschungsanwendungen

  • Electrochemical Analysis : Pereira et al. (2018) demonstrated the electrochemical determination of Pindolol using a boron-doped diamond electrode. This research suggests potential for field applications in monitoring Pindolol in biological samples, particularly for anti-doping purposes in athletes (Pereira et al., 2018).

  • Stereoisomer Pharmacokinetics : Hsyu and Giacomini (1985) studied the stereoselective renal clearance of Pindolol, finding significant differences in clearance rates between its enantiomers. This research contributes to understanding the pharmacokinetics of Pindolol and its stereochemistry (Hsyu & Giacomini, 1985).

  • Antidepressant Augmentation : Artigas et al. (2006) reviewed the use of Pindolol in augmenting the effects of SSRIs in antidepressant therapy. They concluded that Pindolol accelerates antidepressant response but does not necessarily increase the effectiveness in unresponsive patients (Artigas, Adell, & Celada, 2006).

  • Imprinted Polymer Synthesis : Tadi and Motghare (2013) used computational approaches for the rational synthesis of Pindolol-imprinted polymer, which has potential applications in drug delivery systems and diagnostic sensors (Tadi & Motghare, 2013).

  • PET Imaging Studies : Andrée et al. (1999) used PET imaging to confirm the binding of Pindolol to 5-HT1A receptors in the human brain. This study is significant for understanding the interaction of Pindolol with brain receptors in vivo (Andrée, Thorberg, Halldin, & Farde, 1999).

  • G-Protein Activation Study : Newman-Tancredi et al. (2001) studied the effect of Pindolol on G-protein activation at pre- and postsynaptic serotonin 5-HT1A receptors. This research is crucial in understanding the complex pharmacology of Pindolol (Newman-Tancredi, Chaput, Touzard, & Millan, 2001).

  • Effect on Dopaminergic and Adrenergic Neurons : Lejeune and Millan (2000) examined the influence of Pindolol on electrical activity of serotonergic, dopaminergic, and adrenergic neurons. This study offers insight into the potential impact of Pindolol on mood and its role in combination with antidepressant agents (Lejeune & Millan, 2000).

  • Brain Imaging in Antidepressant Treatment : Martínez, Broft, and Laruelle (2000) discussed the role of Pindolol in antidepressant treatment, focusing on brain imaging studies to understand its mechanism of action (Martínez, Broft, & Laruelle, 2000).

Wirkmechanismus

Target of Action

Pindolol-d7, a deuterium labeled form of Pindolol , primarily targets beta-adrenergic receptors . These receptors are found in various tissues throughout the body but are particularly concentrated in the heart and blood vessels. Pindolol is a non-selective beta blocker , meaning it blocks both beta-1 and beta-2 adrenergic receptors . It also functions as a weak partial antagonist of the serotonin 5-HT1A receptor .

Mode of Action

Pindolol’s interaction with its targets results in several physiological changes. By blocking beta-1 adrenergic receptors in the heart, it leads to a decrease in heart rate and blood pressure . Additionally, by blocking beta-1 receptors in the juxtaglomerular apparatus (a part of the kidney), Pindolol inhibits the release of renin, which in turn inhibits the release of angiotensin II and aldosterone . As a weak partial antagonist of the serotonin 5-HT1A receptor, Pindolol preferentially blocks inhibitory 5-HT1A autoreceptors .

Biochemical Pathways

The inhibition of renin release by Pindolol affects the renin-angiotensin-aldosterone system (RAAS) , a major biochemical pathway involved in blood pressure regulation . Reduced levels of angiotensin II lead to a decrease in vasoconstriction and aldosterone secretion, resulting in lower blood pressure . The blocking of 5-HT1A receptors can affect serotonin signaling, which is involved in mood regulation .

Pharmacokinetics

Pindolol is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations reached within 1-2 hours . Its bioavailability ranges from 50% to 95% . The drug is metabolized in the liver and has an elimination half-life of 3-4 hours . It is excreted through the kidneys .

Result of Action

The primary result of Pindolol’s action is a significant reduction in blood pressure and heart rate . This makes it effective in the management of hypertension . Additionally, due to its interaction with serotonin receptors, Pindolol has been researched as an add-on therapy to various antidepressants in the treatment of depression .

Action Environment

The action, efficacy, and stability of Pindolol can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness through drug-drug interactions. Furthermore, individual patient factors such as age, ethnicity, comorbidities, and cardiovascular risk can influence the drug’s action . It’s also worth noting that abrupt withdrawal of Pindolol may lead to an exacerbation of symptoms of hyperthyroidism, including thyroid storm .

Zukünftige Richtungen

Pindolol is commonly prescribed in the treatment of hypertension, angina pectoris, cardiac arrhythmias, and glaucoma . Future research may explore its potential applications in other areas of medicine, as well as the development of new synthesis methods and the study of its behavior in different environments .

Eigenschaften

IUPAC Name

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(1H-indol-4-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3/i1D3,2D3,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQKKSLKJUAGIC-SVMCCORHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676113
Record name 1-[(1H-Indol-4-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185031-19-9
Record name 1-[(1H-Indol-4-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A gelled pindolol HCl/permeation enhancer reservoir ointment is prepared by mixing adequate quantities of a 1/1 volume ratio of isopropyl alcohol/methyl laurate with pindolol HCl and Klucel® gelling agent (FMC) to provide a 50 mg/ml pindolol suspension containing 5% by weight Klucel® gelling agent.
Name
isopropyl alcohol methyl laurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A pindolol-enhancer gel formulation is prepared by mixing adequate quantities of pindolol HCl and Klucel HF® with a mixture consisting of 50%/39%/10%/1% (volume percent) ethanol/water/glycerine/glycerol monooleate to provide a gel with a final pindolol concentration of 65 mg/cc and Klucel level of 1.5% (wt/wt).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.